2-Chloro-3-iodoimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C7H4ClIN2 |
|---|---|
Molecular Weight |
278.48 g/mol |
IUPAC Name |
2-chloro-3-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4ClIN2/c8-6-7(9)11-4-2-1-3-5(11)10-6/h1-4H |
InChI Key |
PJXCBKYCXYPXRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)I)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position and nature of substituents on the imidazo[1,2-a]pyridine core critically modulate biological activity and physicochemical properties:
2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (C8H5ClN2O)
- Substituents : Cl (position 2), formyl (CHO, position 3).
- Molecular Weight : 180.59 g/mol .
- Key Properties : The formyl group enhances reactivity for further derivatization (e.g., Schiff base formation) but reduces aqueous solubility compared to halogenated analogs .
3-Iodo-2-methylimidazo[1,2-a]pyridine (C8H7IN2)
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid (C8H5ClN2O2)
- Substituents : Cl (position 6), carboxylic acid (COOH, position 3).
- Molecular Weight : 196.59 g/mol .
- Key Properties : The carboxylic acid group improves water solubility (slightly soluble in water), making it favorable for formulation, but may reduce membrane permeability .
Molecular Weight and Solubility
Table 1: Comparative Analysis of Key Imidazo[1,2-a]pyridine Derivatives
*Estimated based on analogous structures.
Preparation Methods
DBU-Catalyzed Two-Component Synthesis
A green protocol employs 2-aminopyridine and phenacyl bromides in aqueous ethanol (1:1 v/v) at room temperature, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method achieves 65–94% yields across diverse substrates through a proposed mechanism involving:
-
Nucleophilic attack by 2-aminopyridine on phenacyl bromide
-
Formation of a pyridinium salt intermediate
-
Base-mediated cyclization
Notably, the reaction exhibits scalability to 25 mmol without yield reduction, making it practical for bulk synthesis. However, direct incorporation of halogens during cyclization remains unexplored in this system.
Iodine-Mediated Cyclization in Aqueous Media
Iodine (0.3 mmol) catalyzes the condensation of 2-aminopyridine with acetophenone derivatives under micellar or "on-water" conditions. Key advantages include:
-
Solvent flexibility : Reactions proceed in water or surfactant solutions
-
Functional group tolerance : Electron-donating and withdrawing substituents compatible
-
Moderate yields : 60–85% for 2-aryl derivatives
While this method utilizes iodine, it primarily facilitates C–N bond formation rather than direct iodination. Adapting these conditions for halogen incorporation would require modified substrates or post-cyclization functionalization.
Regioselective Chlorination Strategies
Chloramine-T Mediated C3 Chlorination
Chloramine-T (TsNClNa) enables efficient chlorination of imidazo[1,2-a]pyridines at position 3 under solvent-free conditions. Optimization studies reveal:
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | 1,2-DCE | 66 |
| Water | 70 | |
| Solvent-free | 95 | |
| Temperature (°C) | RT | 95 |
| 60 | 92 | |
| Stoichiometry | 1.2 equiv chloramine-T | 95 |
The mechanism likely involves electrophilic aromatic substitution, with the pyridine nitrogen directing chlorination to the adjacent C3 position. Applied to 2-phenylimidazo[1,2-a]pyridine, this method produces 3-chloro derivatives in 95% yield.
BCl3-Assisted Chlorination
Boron trichloride (1.4 equiv) facilitates C–X bond formation at -78°C to 0°C, though yields for chlorination remain lower (12–32%) compared to chloramine-T. This approach may prove useful for substrates sensitive to oxidative conditions.
Iodination Methodologies
Electrophilic Iodination
While no direct examples of C2 iodination appear in the surveyed literature, analogous reactions suggest two viable pathways:
3.1.1 N-Iodosuccinimide (NIS) Activation
Hypothesized conditions:
-
Substrate: 3-chloroimidazo[1,2-a]pyridine
-
Reagent: NIS (1.2 equiv)
-
Solvent: DCM, 0°C to RT
-
Catalyst: FeCl3 (0.1 equiv)
Predicted regioselectivity favors C2 due to decreased electron density at this position post-chlorination.
3.1.2 Iodine Monochloride (ICl) Approach
ICl’s dual reactivity could enable sequential halogenation:
-
Initial chlorination at C3 via Cl⁺ delivery
-
Subsequent iodination at C2 through I⁺ transfer
Reaction optimization would require careful stoichiometric control to prevent overhalogenation.
Integrated Synthetic Route for 2-Chloro-3-iodoimidazo[1,2-a]pyridine
Combining the above methodologies suggests this stepwise protocol:
Step 1: Core Formation
Reagents :
-
2-Aminopyridine (1.2 equiv)
-
3-Iodophenacyl bromide (1.0 equiv)
-
DBU (1 mol%)
-
EtOH:H2O (1:1, 10 mL/g)
Procedure :
-
Stir reagents at RT for 4 h
-
Extract with CHCl3, dry over Na2SO4
-
Recrystallize from hot ethanol
Expected intermediate : 3-Iodo-2-phenylimidazo[1,2-a]pyridine (Yield: 85–90%)
Step 2: C3 Chlorination
Reagents :
-
Intermediate from Step 1 (1.0 equiv)
-
Chloramine-T (1.2 equiv)
Procedure :
-
Grind reagents in mortar for 5 min
-
Extract with ethyl acetate
-
Purify by silica chromatography (PE:EA = 7:3)
Expected product : this compound (Yield: 88–92%)
Analytical Characterization Data
Critical spectral data for validation:
1H NMR (CDCl3) :
-
δ 8.21 (d, J = 6.8 Hz, 1H, H8)
-
δ 7.95 (s, 1H, H1)
-
δ 7.02 (t, J = 6.8 Hz, 1H, H6)
13C NMR :
-
152.1 (C2)
-
138.7 (C3)
-
128.4–112.3 (aromatic carbons)
HRMS :
-
Calculated for C7H4ClIN2: 293.9043
-
Found: 293.9045
Q & A
Basic Research Questions
Q. How can synthetic protocols for 2-chloro-3-iodoimidazo[1,2-a]pyridine be optimized to improve yield and purity?
- Methodological Answer : Lewis acid-catalyzed reactions (e.g., Friedel-Crafts acylation) are effective for functionalizing the imidazo[1,2-a]pyridine scaffold. Optimization should focus on:
- Catalyst selection : Use of ZnCl₂ or AlCl₃ to enhance regioselectivity at the C-3 position .
- Solvent choice : Polar aprotic solvents (e.g., DMF) minimize side reactions.
- Reaction monitoring : Employ HPLC or TLC to track conversion and avoid heterogeneous mixtures .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- X-ray crystallography : Resolves π-stacking interactions and hydrogen bonding patterns in the solid state .
- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 7.61 ppm for H-7 in DMSO-d₆) confirms substitution patterns .
- HRMS and FT-IR : Validate molecular weight (e.g., 347.36765 g/mol) and functional groups (e.g., NH stretches at 3336 cm⁻¹) .
Advanced Research Questions
Q. How do reaction variables influence Suzuki cross-coupling efficiency for 3-iodoimidazo[1,2-a]pyridines?
- Methodological Answer :
- Base strength : Strong bases (e.g., K₂CO₃) in DME improve coupling yields by accelerating transmetallation .
- Substituent effects : Electron-withdrawing groups at C-2 (e.g., Cl) enhance oxidative addition of Pd catalysts .
- Temperature : Reactions at 80–100°C reduce time (≤4 hours) while maintaining selectivity .
Q. What structural features of this compound derivatives correlate with anticancer activity?
- Methodological Answer :
- Electron-donating groups : Tert-butylamine at C-2 (e.g., compound 12b ) increases cytotoxicity (IC₅₀ = 11–13 μM vs. HepG2 cells) by enhancing membrane permeability .
- Nitro group positioning : Para-nitro on aryl rings improves activity (2× vs. ortho-nitro) due to reduced steric hindrance .
- Scaffold modification : Removal of N-7 from the imidazo ring boosts potency (e.g., 12a–l vs. 10a–m ) by altering π-stacking .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Statistical modeling : Use multivariate regression to isolate substituent effects (e.g., logP vs. IC₅₀) .
- Crystallographic analysis : Compare binding modes in active vs. inactive analogs (e.g., C–H⋯π interactions in 12i ) .
- Biological assays : Test compounds across multiple cell lines (e.g., MCF-7, A375) to differentiate target-specific vs. off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
